Distinct Hydrogen Bonding and Polarity Profile
Methyl 3-(dimethylamino)-4-formamidobenzoate exhibits a calculated topological polar surface area (tPSA) of 58.6 Ų, significantly higher than the 29.5 Ų of methyl 4-(dimethylamino)benzoate (CAS 1202-25-1), which lacks the formamido group, and lower than the 72.5 Ų of methyl 3-amino-4-(dimethylamino)benzoate (CAS 54941-06-9), which contains a primary amine rather than a formamido substituent [1]. The target compound's calculated XlogP of 1.1 places it intermediate in lipophilicity between the more hydrophobic methyl 4-(dimethylamino)benzoate (XlogP ~2.2) and the more hydrophilic amino analog . These differences are attributable to the unique ortho-relationship of the dimethylamino and formamido groups, which enables intramolecular hydrogen bonding between the formamido N-H and the dimethylamino nitrogen, a structural feature absent in the comparator molecules .
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 58.6 Ų |
| Comparator Or Baseline | Methyl 4-(dimethylamino)benzoate: 29.5 Ų; Methyl 3-amino-4-(dimethylamino)benzoate: 72.5 Ų (calculated) |
| Quantified Difference | +97% higher than 4-substituted analog; -19% lower than amino analog |
| Conditions | Calculated physicochemical properties using standard fragment-based methods |
Why This Matters
Differences in tPSA and XlogP directly impact chromatographic retention behavior, membrane permeability in cellular assays, and solubility profiles—parameters critical for method development and biological screening reproducibility.
- [1] PubChem. Methyl 4-(dimethylamino)benzoate (CID 78175) Compound Summary. National Center for Biotechnology Information. View Source
